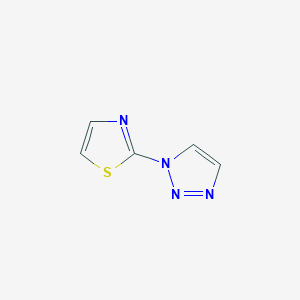
2-(1H-1,2,3-Triazol-1-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-Triazol-1-yl)thiazole is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Triazoles, on the other hand, are well-regarded for their pharmacological potentials . The fusion of these two rings in a single molecule offers a unique scaffold for the development of new bioactive compounds.
Méthodes De Préparation
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiazole with azides in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(1H-1,2,3-Triazol-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products: These reactions can yield a variety of products, including substituted thiazoles and triazoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(1H-1,2,3-Triazol-1-yl)thiazole has found applications in several fields:
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
2-(1H-1,2,3-Triazol-1-yl)thiazole can be compared to other similar compounds, such as:
1-(2-Thiazolyl)-1H-1,2,4-triazole: This compound has a similar structure but with a different triazole ring, which can lead to variations in biological activity.
2-(2-Thiazolyl)-1H-1,2,3-triazole: The position of the thiazole ring is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(2-Thiazolyl)-1H-1,3,4-triazole: Another structural isomer with potential differences in pharmacological properties.
Propriétés
Numéro CAS |
179753-59-4 |
|---|---|
Formule moléculaire |
C5H4N4S |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
2-(triazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |
Clé InChI |
YVPHBNPVCFJWBH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=N1)C2=NC=CS2 |
SMILES canonique |
C1=CN(N=N1)C2=NC=CS2 |
Synonymes |
1H-1,2,3-Triazole, 1-(2-thiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















